molecular formula C14H17N3O2 B2900494 N-(2-ethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014088-18-6

N-(2-ethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2900494
CAS No.: 1014088-18-6
M. Wt: 259.309
InChI Key: CJZZEWQLAZNEGI-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethylphenyl group, a methoxy group, and a carboxamide group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Ethylphenyl Group: The ethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using ethylbenzene and a Lewis acid catalyst like aluminum chloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine under dehydrating conditions using reagents like carbonyldiimidazole or thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents and catalysts are potential strategies to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

N-(2-ethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and bioactivity.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-1H-pyrazole-4-carboxamide: Lacks the methoxy group, which may affect its chemical and biological properties.

    3-methoxy-1-methyl-1H-pyrazole-4-carboxamide: Lacks the ethylphenyl group, which may influence its reactivity and bioactivity.

    N-(2-ethylphenyl)-3-methoxy-1H-pyrazole-4-carboxamide: Lacks the methyl group, potentially altering its stability and interactions.

Uniqueness

N-(2-ethylphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to the combination of its ethylphenyl, methoxy, and carboxamide groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(2-ethylphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-4-10-7-5-6-8-12(10)15-13(18)11-9-17(2)16-14(11)19-3/h5-9H,4H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZZEWQLAZNEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CN(N=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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